2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol
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Overview
Description
2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, a fluorobenzoyl moiety, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-di-tert-butylphenol with 4-fluorobenzoyl chloride in the presence of a base, followed by cyclization with an appropriate reagent to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The fluorobenzoyl group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction of the fluorobenzoyl group results in the corresponding alcohol .
Scientific Research Applications
2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as an antioxidant and stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: A simpler compound with antioxidant properties.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Used in coordination chemistry and as a ligand in catalysis.
Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-: Another antioxidant with a different structural motif.
Uniqueness
2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C36H35FN2O2 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
[4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C36H35FN2O2/c1-35(2,3)28-20-26(21-29(33(28)41)36(4,5)6)34-38-30(22-10-8-7-9-11-22)31(39-34)23-12-14-24(15-13-23)32(40)25-16-18-27(37)19-17-25/h7-21,41H,1-6H3,(H,38,39) |
InChI Key |
VSFJJPJAVBJNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC(=C(N2)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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